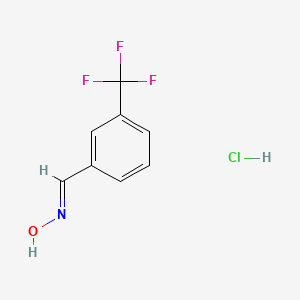
5H-Inden-5-one, octahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-rel-(3R,7R)-Octahydro-5H-inden-5-one: is a stereoisomer of the compound Octahydro-5H-inden-5-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction often requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form various hydrindane derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study stereoisomerism and its effects on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives have potential applications in drug development. Researchers are exploring its use in creating new therapeutic agents for various diseases.
Industry: In the industrial sector, trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which trans-rel-(3R,7R)-Octahydro-5H-inden-5-one exerts its effects depends on its specific application. In chemical reactions, its structure allows for selective interactions with reagents, leading to the formation of desired products. In biological systems, its stereochemistry may influence its binding to molecular targets, affecting its biological activity.
Comparison with Similar Compounds
Octahydro-1H-inden-5-ol: An alcohol derivative of hydrindane, useful in studying stereoisomerism.
Hydrindane: A parent compound with various derivatives used in organic synthesis.
Uniqueness: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where stereoisomerism plays a crucial role.
Properties
CAS No. |
4668-81-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
FSUBUYXKSKDDHL-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)C[C@H]2C1 |
Canonical SMILES |
C1CC2CCC(=O)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
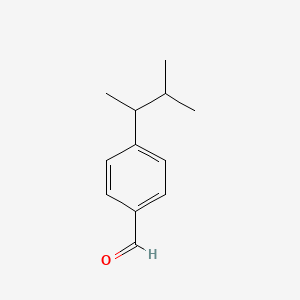


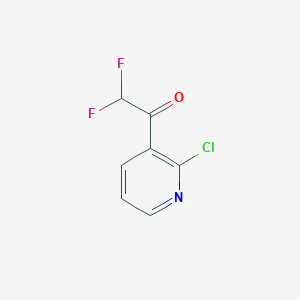


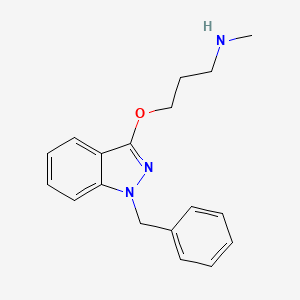
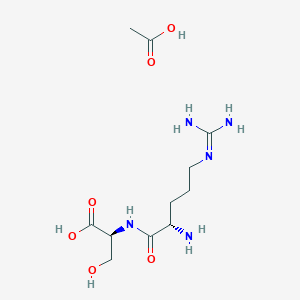
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
